Gabapentin

Catalog No.
S528627
CAS No.
60142-96-3
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin

CAS Number

60142-96-3

Product Name

Gabapentin

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)

InChI Key

UGJMXCAKCUNAIE-UHFFFAOYSA-N

SMILES

Array

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
>100mg/mL
In water, 4.49X10+3 mg/L at 25 °C
Freely soluble in water
Freely soluble in alkaline and acidic solutions

Synonyms

1-(aminomethyl)cyclohexaneacetic acid, Apo Gabapentin, Apo-Gabapentin, ApoGabapentin, Convalis, gabapentin, Gabapentin Hexal, Gabapentin Ratiopharm, Gabapentin Stada, Gabapentin-ratiopharm, Neurontin, Novo Gabapentin, Novo-Gabapentin, NovoGabapentin, PMS-Gabapentin

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN

The exact mass of the compound Gabapentin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >100mg/mlin water, 4.49x10+3 mg/l at 25 °cfreely soluble in waterfreely soluble in alkaline and acidic solutions>25.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gabapentin (CAS 60142-96-3) is a synthetic γ-amino acid derivative and a zwitterionic gabapentinoid characterized by its selective binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). In procurement and materials science, it is highly valued not merely as an active pharmaceutical ingredient, but as a critical benchmark compound. Its strict reliance on L-type amino acid transporter 1 (LAT1) for blood-brain barrier penetration, combined with its specific solid-state degradation pathway into a γ-lactam, makes it an indispensable reference material for saturable transport modeling, excipient compatibility screening, and the development of next-generation neuropathic pain therapeutics [1] [2].

Substituting Gabapentin with close analogs like Pregabalin or Baclofen fundamentally compromises specific experimental and formulation workflows. While Pregabalin is a structurally related gabapentinoid, it exhibits linear, non-saturable pharmacokinetics and utilizes multiple transport carriers, rendering it invalid as a strict LAT1-dependent saturable transport model [1]. Baclofen targets GABA_B receptors rather than VGCCs and exhibits a completely different degradation profile [2]. Furthermore, generic amino acids lack the bulky cyclohexane ring that dictates Gabapentin's specific zwitterionic solubility (LogP -1.10) and its highly predictable, excipient-catalyzed intramolecular dehydration into gabapentin-lactam. For rigorous stability stress-testing or LAT1 assay validation, the exact molecular architecture of Gabapentin is non-negotiable.

Strict LAT1-Dependent Saturable Transport Kinetics

Gabapentin's absorption and blood-brain barrier penetration are exclusively mediated by the L-type amino acid transporter 1 (LAT1), following saturable Michaelis-Menten kinetics. Compared to Pregabalin, which utilizes multiple carriers and achieves greater than 90% bioavailability with linear pharmacokinetics, Gabapentin's bioavailability drops from approximately 60% to 33% as doses escalate due to LAT1 saturation [1]. In in vitro models, Gabapentin exhibits a Km of approximately 735 µM for LAT1 uptake.

Evidence DimensionBioavailability and Transport Kinetics
Target Compound DataGabapentin: 30-60% bioavailability (dose-dependent, strictly saturable via LAT1)
Comparator Or BaselinePregabalin: ≥90% bioavailability (linear, non-saturable via multiple carriers)
Quantified DifferenceGabapentin provides a strictly saturable LAT1 transport baseline, whereas Pregabalin bypasses saturation.
ConditionsIn vivo pharmacokinetic profiling and in vitro BBB models

Gabapentin is the mandatory reference substrate for validating LAT1-targeted prodrug delivery systems and evaluating saturable transport limitations.

Predictable Solid-State Lactamization for Excipient Stress-Testing

Gabapentin undergoes a highly specific intramolecular cyclization to form a toxic γ-lactam, a reaction that is strictly regulated with a USP limit of less than 0.4% w/w. This degradation is highly sensitive to excipient catalysis; for instance, the presence of PVP K30, lactose, or HP-β-CD significantly accelerates lactam formation following apparent zero-order kinetics[1]. In contrast, other amines like Baclofen are far less sensitive to these specific hydrophilic excipients, making Gabapentin a highly responsive stress-test candidate.

Evidence DimensionSolid-State Degradation Rate (Lactamization)
Target Compound DataGabapentin: Highly catalyzed by PVP K30, lactose, and HP-β-CD
Comparator Or BaselineBaclofen: Degradation only significantly affected by PVP K30
Quantified DifferenceGabapentin exhibits a broader and more predictable sensitivity to hydrophilic excipient-induced cyclization.
ConditionsFreeze-dried binary mixtures stored at 50°C under varying humidity

Its predictable degradation makes Gabapentin an ideal benchmark compound for stress-testing novel pharmaceutical excipients and moisture-protective packaging.

Baseline Binding Affinity at α2δ-1 Calcium Channel Subunits

Gabapentin serves as the foundational reference ligand for the α2δ-1 auxiliary subunit of voltage-gated calcium channels. Quantitative binding assays demonstrate that Gabapentin binds with a Kd of 59 nmol/L. This provides a critical baseline for evaluating next-generation gabapentinoids; for example, Mirogabalin exhibits a higher affinity with a Kd of 13.5 nmol/L, while Pregabalin shows a Kd of 62.5 nmol/L [1].

Evidence DimensionBinding Affinity (Kd) to α2δ-1 subunit
Target Compound DataGabapentin: Kd = 59 nmol/L
Comparator Or BaselineMirogabalin: Kd = 13.5 nmol/L; Pregabalin: Kd = 62.5 nmol/L
Quantified DifferenceProvides the established mid-nanomolar baseline for α2δ-1 receptor occupancy.
ConditionsHuman recombinant α2δ-1 subunit binding assays

Procuring Gabapentin is essential for establishing a validated control baseline when screening novel α2δ-1 targeted compounds.

Zwitterionic Solubility and Intracellular Accumulation

Despite being highly hydrophilic with an octanol/buffer (pH 7.4) LogP value of -1.10, Gabapentin efficiently accumulates in CNS cells due to its zwitterionic nature and active transport. In comparative steady-state kinetic studies using astrocytes, the intracellular concentration of Gabapentin reaches levels two to four times higher than that of L-leucine, a standard neutral α-amino acid [1].

Evidence DimensionIntracellular Accumulation
Target Compound DataGabapentin (LogP -1.10): 2-4x higher intracellular concentration
Comparator Or BaselineL-leucine: Baseline intracellular concentration
Quantified DifferenceGabapentin demonstrates superior concentrative capacity despite high hydrophilicity.
ConditionsAstrocyte and CHO cell steady-state kinetic models

It provides a unique model for formulating highly hydrophilic, zwitterionic APIs that require active transport to penetrate biological barriers.

LAT1 Transporter Assay Benchmarking

Due to its strictly saturable kinetics and exclusive reliance on LAT1, Gabapentin is the primary reference standard for validating in vitro blood-brain barrier models and screening LAT1-targeted prodrugs [1].

Solid-State Excipient Compatibility Screening

Its predictable, zero-order lactamization kinetics in the presence of hydrophilic excipients like lactose and PVP K30 make it a rigorous stress-test API for evaluating novel formulation matrices and moisture-barrier packaging [2].

Baseline Control in VGCC Ligand Discovery

With a well-characterized Kd of 59 nmol/L at the α2δ-1 subunit, Gabapentin is required as the standard comparator when quantifying the potency and dissociation rates of next-generation neuropathic pain therapeutics[3].

Zwitterionic Formulation Development

Its unique physicochemical profile—highly water-soluble, LogP of -1.10, and zwitterionic at physiological pH—makes it an excellent model compound for developing specialized delivery systems for polar, actively transported molecules [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

White to off-white crystalline solid; crystals from ethanol/ether

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.125928785 Da

Monoisotopic Mass

171.125928785 Da

Heavy Atom Count

12

Taste

Bitter

LogP

1.25
-1.1 (LogP)
log Kow = -1.10
-1.10

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).

Appearance

White to Off-White Solid

Melting Point

162-166 °C; also reported as 165-167 °C
165 - 167 °C

UNII

6CW7F3G59X

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 71 of 103 companies with hazard statement code(s):;
H315 (81.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (78.87%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (14.08%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Gabapentin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

In the United States, gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older. In Europe, gabapentin is indicated for adjunctive therapy in the treatment of partial-onset seizures, with or without secondary generalization, in patients 6 years of age and older and as monotherapy in patients 12 years of age and older. It is also used in adults for the treatment of various types of peripheral neuropathic pain, such as painful diabetic neuropathy.
Treatment of chronic pain
Treatment of postherpetic neuralgia
Gabapentin is an anticonvulsive medication that was first discovered in the 1970s. The medication received approval from the US Food and Drug Administration (FDA) in 1993 and has been available in generic form in the USA since 2004. Gabapentin was originally used as a muscle relaxant and an anti-spasmodic. However, it was later discovered that gabapentin has the potential of an anticonvulsive medication and can be used as an adjunct to more potent anticonvulsants. The medication also proves beneficial in managing certain types of neural pain and psychiatric disorders.

Livertox Summary

Gabapentin is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with gabapentin is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from gabapentin have been reported.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; Antimanic Agents; GABA Agents
Anticonvulsants

Therapeutic Uses

Analgesics; Anti-Anxiety Agents; Anticonvulsants; Antimanic Agents; Antiparkinson Agents; Calcium Channel Blockers; Excitatory Amino Acid Antagonists
Neurontin is indicated for: Management of postherpetic neuralgia in adults. /Included in US product labeling/
Neurontin is indicated for: Adjunctive therapy in the treatment of partial onset seizures, with and without secondary generalization, in adults and pediatric patients 3 years and older with epilepsy. /Included in US product labeling/
Horizant (gabapentin enacarbil) Extended-Release Tablets are indicated for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) in adults. /Included in US product label/
For more Therapeutic Uses (Complete) data for GABAPENTIN (12 total), please visit the HSDB record page.

Pharmacology

Gabapentin is an anti-convulsant medication that inhibits the release of excitatory neurotransmitters, allowing for its use against pathologic neurotransmission such as that seen in neuropathic pain and seizure disorders.[L8717,L8732] It has a wide therapeutic index, with doses in excess of 8000 mg/kg failing to cause a fatal reaction in rats.[L8765] Gabapentin is ineffective in absence seizures and should be used in caution in patients with mixed seizure disorders involving absence seizures. Gabapentin has been associated with drug reaction with eosinophilia and systemic symptoms (DRESS), otherwise known as multi-organ hypersensitivity. This reaction can prove fatal and early symptoms such as fever, lymphadenopathy, and rash should be promptly investigated.[L8717,L8720,L8732]
Gabapentin is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, gabapentin appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04)

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N03AX12
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX12 - Gabapentin

Mechanism of Action

The precise mechanism through which gabapentin exerts its therapeutic effects is unclear. The primary mode of action appears to be at the auxillary α2δ-1 subunit of voltage-gated calcium channels (though a low affinity for the α2δ-2 subunit has also been reported). The major function of these subunits is to facilitate the movement of pore-forming α1 subunits of calcium channels from the endoplasmic reticulum to the cell membrane of pre-synaptic neurons. There is evidence that chronic pain states can cause an increase in the expression of α2δ subunits and that these changes correlate with hyperalgesia. Gabapentin appears to inhibit the action of α2δ-1 subunits, thus decreasing the density of pre-synaptic voltage-gated calcium channels and subsequent release of excitatory neurotransmitters. It is likely that this inhibition is also responsible for the anti-epileptic action of gabapentin. There is some evidence that gabapentin also acts on adenosine receptors and voltage-gated potassium channels, though the clinical relevance of its action at these sites is unclear.
Although the exact mechanism by which gabapentin exerts its analgesic effects is not known, the drug has been shown to prevent allodynia (pain-related behavior in response to normally innocuous stimuli) and hyperalgesia (exaggerated response to painful stimuli) in several models of neuropathic pain. Gabapentin also has been shown to decrease pain-related responses after peripheral inflammation in animals; however, the drug has not altered immediate pain-related behaviors. The clinical relevance of these findings is not known. In vitro studies demonstrate that gabapentin binds to the alpha2delta subunit of voltage-activated calcium channels; however, the clinical importance of this effect is not known.
Gabapentin is an anticonvulsant agent structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is a prodrug of gabapentin that is rapidly converted to gabapentin following oral administration; the therapeutic effects of gabapentin enacarbil are attributed to gabapentin. Although gabapentin was developed as a structural analog of GABA that would penetrate the blood-brain barrier (unlike GABA) and mimic the action of GABA at inhibitory neuronal synapses, the drug has no direct GABA-mimetic action and its precise mechanism of action has not been elucidated.
Results of some studies in animals indicate that gabapentin protects against seizure and/or tonic extensions induced by the GABA antagonists picrotoxin and bicuculline or by GABA synthesis inhibitors (e.g., 3-mercaptopropionic acid, isonicotinic acid, semicarbazide). However, gabapentin does not appear to bind to GABA receptors nor affect GABA reuptake or metabolism and does not act as a precursor of GABA or of other substances active at GABA receptors. Gabapentin also has no affinity for binding sites on common neuroreceptors (e.g., benzodiazepine; glutamate; quisqualate; kainate; strychnine-insensitive or -sensitive glycine; alpha1-, alpha2-, or beta-adrenergic; adenosine A1 or A2; cholinergic [muscarinic or nicotinic]; dopamine D1 or D2; histamine H1; type 1 or 2 serotonergic [5-HT1 or 5-HT2]; opiate mc, delta, or k) or ion channels (e.g., voltage-sensitive calcium channel sites labeled with nitrendipine or diltiazem, voltage-sensitive sodium channel sites labeled with batrachotoxinin A 20alpha-benzoate). Conflicting results have been reported in studies of gabapentin affinity for and activity at N-methyl-d-aspartic acid (NMDA) receptors.
Currently, the clinical management of visceral pain remains unsatisfactory for many patients suffering from this disease. While preliminary animal studies have suggested the effectiveness of gabapentin in successfully treating visceral pain, the mechanism underlying its analgesic effect remains unclear. Evidence from other studies has demonstrated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase1/2 (ERK1/2) in the pathogenesis of visceral inflammatory pain. In this study, we tested the hypothesis that gabapentin produces analgesia for visceral inflammatory pain through its inhibitory effect on the PKC-ERK1/2 signaling pathway. Intracolonic injections of formalin were performed in rats to produce colitis pain. Our results showed that visceral pain behaviors in these rats decreased after intraperitoneal injection of gabapentin. These behaviors were also reduced by intrathecal injections of the PKC inhibitor, H-7, and the ERK1/2 inhibitor, PD98059. Neuronal firing of wide dynamic range neurons in L6-S1 of the rat spinal cord dorsal horn were significantly increased after intracolonic injection of formalin. This increased firing rate was inhibited by intraperitoneal injection of gabapentin and both the individual and combined intrathecal application of H-7 and PD98059. Western blot analysis also revealed that PKC membrane translocation and ERK1/2 phosphorylation increased significantly following formalin injection, confirming the recruitment of PKC and ERK1/2 during visceral inflammatory pain. These effects were also significantly reduced by intraperitoneal injection of gabapentin. Therefore, we concluded that the analgesic effect of gabapentin on visceral inflammatory pain is mediated through suppression of PKC and ERK1/2 signaling pathways. Furthermore, we found that the PKC inhibitor, H-7, significantly diminished ERK1/2 phosphorylation levels, implicating the involvement of PKC and ERK1/2 in the same signaling pathway. Thus, our results suggest a novel mechanism of gabapentin-mediated analgesia for visceral inflammatory pain through a PKC-ERK1/2 signaling pathway that may be a future therapeutic target for the treatment of visceral inflammatory pain.
The gabapentinoids (pregabalin and gabapentin) are first line treatments for neuropathic pain. They exert their actions by binding to the alpha2delta (a2d) accessory subunits of voltage-gated Ca2+ channels. Because these subunits interact with critical aspects of the neurotransmitter release process, gabapentinoid binding prevents transmission in nociceptive pathways. Gabapentinoids also reduce plasma membrane expression of voltage-gated Ca2+ channels but this may have little direct bearing on their therapeutic actions. In animal models of neuropathic pain, gabapentinoids exert an anti-allodynic action within 30 minutes but most of their in vitro effects are 30-fold slower, taking at least 17 hours to develop. This difference may relate to increased levels of a2d expression in the injured nervous system. Thus, in situations where a2d is experimentally upregulated in vitro, gabapentinoids act within minutes to interrupt trafficking of a2d subunits to the plasma membrane within nerve terminals. When a2d is not up-regulated, gabapentinoids act slowly to interrupt trafficking of a2d protein from cell bodies to nerve terminals. This improved understanding of the mechanism of gabapentinoid action is related to their slowly developing actions in neuropathic pain patients, to the concept that different processes underlie the onset and maintenance of neuropathic pain and to the use of gabapentinoids in management of postsurgical pain.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Vapor Pressure

2.94X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60142-96-3

Absorption Distribution and Excretion

Absorption of gabapentin is thought to occur solely via facilitated transport by the LAT1 transporter within the intestines. As this process is saturable, the oral bioavailability of gabapentin is inversely proportional to the administered dose - the oral bioavailability of a 900mg/day regimen is approximately 60%, whereas a 4800mg/day regimen results in only 27% bioavailability. The Tmax of gabapentin has been estimated to be 2-3 hours. Food has no appreciable effect on gabapentin absorption.
Gabapentin is eliminated solely in the urine as unchanged drug. Cimetidine, an inhibitor of renal tubular secretion, reduces clearance by approximately 12%, suggesting that some degree of tubular secretion is involved in the renal elimination of gabapentin.
The apparent volume of distribution of gabapentin after IV administration is 58±6 L. The drug is found in the CSF in concentrations approximately 9-20% of the corresponding plasma concentrations and is secreted into breast milk in concentrations similar to that seen in plasma.
Both the plasma clearance and renal clearance of gabapentin are directly proportional to the patient's creatinine clearance due to its primarily renal elimination.
/MILK/ Gabapentin enters maternal milk. It has been calculated that a nursing human infant could be exposed to a maximum dosage of 1 mg/kg/day. This is 5-10% of the usual pediatric (>3 years old) therapeutic dose. In veterinary patients, this appears unlikely to be of significant clinical concern.
The pharmacokinetic properties of gabapentin vary based on the specific formulation of the drug. Following oral administration, gabapentin is absorbed principally in the proximal small intestine via a saturable L-amino acid transport system; as a result, the bioavailability of the drug decreases with increasing doses. Gabapentin gastroretentive tablets are specifically formulated to swell upon contact with gastric fluid to a size that promotes gastric retention for approximately 8-10 hours when taken with a meal; this allows for gradual and slow release of the drug to the proximal small intestine, its principal site of absorption. Following administration of gabapentin gastroretentive tablets in healthy individuals, time to peak plasma concentrations of the drug was increased (about 4-6 hours longer), peak plasma concentrations were increased, and systemic exposure was decreased relative to conventional (immediate-release) gabapentin. Gabapentin enacarbil, a prodrug of gabapentin, is rapidly and efficiently converted to gabapentin by first-pass hydrolysis following oral administration. Unlike gabapentin, gabapentin enacarbil is absorbed via high-capacity transporters throughout the GI tract and is not affected by saturable absorption; this improves bioavailability of the drug and allows for dose-proportional exposure. Food has only a minimal effect on the pharmacokinetics of conventional (immediate-release) formulations of gabapentin, but increases the bioavailability of gabapentin gastroretentive tablets. Administration of gabapentin enacarbil extended-release tablets with food also increases systemic exposure of the drug compared with exposure under fasted conditions.
Less than 3% of gabapentin circulates bound to plasma protein. The apparent volume of distribution of gabapentin after 150 mg intravenous administration is 58 +/- 6 L (mean +/- SD). In patients with epilepsy, steady-state predose (Cmin) concentrations of gabapentin in cerebrospinal fluid were approximately 20% of the corresponding plasma concentrations.
Gabapentin is eliminated from the systemic circulation by renal excretion as unchanged drug. Gabapentin is not appreciably metabolized in humans. ... Gabapentin elimination rate constant, plasma clearance, and renal clearance are directly proportional to creatinine clearance. In elderly patients, and in patients with impaired renal function, gabapentin plasma clearance is reduced. Gabapentin can be removed from plasma by hemodialysis.
For more Absorption, Distribution and Excretion (Complete) data for GABAPENTIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Gabapentin is not appreciably metabolized in humans - in humans, metabolites account for less than 1% of an administered dose, with the remainder being excreted as unchanged parent drug in the urine.
Elimination is primarily via renal routes, but gabapentin is partially metabolized bo N-methyl-gabapentin in dogs.
All pharmacological actions following gabapentin administration are due to the activity of the parent compound; gabapentin is not appreciably metabolized in humans.
All pharmacological actions following gabapentin administration are due to the activity of the parent compound; gabapentin is not appreciably metabolized in humans. Route of Elimination: Gabapentin is eliminated from the systemic circulation by renal excretion as unchanged drug. Gabapentin is not appreciably metabolized in humans. Half Life: 5-7 hours

Associated Chemicals

Gabapentin enacarbil; 478296-72-9

Wikipedia

Gabapentin

FDA Medication Guides

GRALISE
GABAPENTIN
TABLET;ORAL
ALMATICA
04/18/2023
NEURONTIN
GABAPENTIN
SOLUTION;ORAL
TABLET;ORAL
CAPSULE;ORAL
UPJOHN
12/16/2020

Drug Warnings

VET: In general, avoid the use of the commercially available human oral solution (Neurontin) in dogs as it reportedly contains 300 mg/mL xylitol. As the threshold dose that can cause hypoglycemia in dogs is approximately 100 mg/kg doses of up to 15 mg/kg in dogs using the solution should be safe, but further data is needed to confirm this Additionally, xylitol may be hepatotoxic in dogs. Doses of 500 mg/kg of xylitol are thought to be the threshold for this toxicity, but there have been anecdotal reports of it occuring at much lower doss. In cats, at the dosages used presently, xylitol toxicity dosen not appear to be a problem with gabapentin oral solcuiton, but sue with caution.
VET: Sedation and ataxia are probably the most likely adverse effects seen in small animals. Starting the dose at the lower end of the range and increasing with time may alleviate these effects.
Gabapentin and gabapentin enacarbil should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for GABAPENTIN (37 total), please visit the HSDB record page.

Biological Half Life

The elimination t1/2 of gabapentin in patients with normal renal function is 5-7 hours. In patients with reduced renal function, the elimination t1/2 may be prolonged - in patients with a creatinine clearance of <30 mL/min, the reported half-life of gabapentin was approximately 52 hours.
In dogs ... elimination half life is approximately 2-4 hours.
Gabapentin elimination half-life is 5 to 7 hours and is unaltered by dose or following multiple dosing.
In cats ... elimination half life of 2.8 hours is similar to dogs.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Nervous System -> Antiepileptics
Pharmaceuticals

Methods of Manufacturing

In the original synthesis (Goedecke) cyclohexenone is reacted with ethyl cyanoacetate in the presence of ammonia to yield the Guareschi salt, which is hydrolyzed and decarboxylated to give 1,1-cyclohexanediacetic acid which is transformed to the corresponding anhydride with acetic anhydride. This anhydride is treated with methanol to yield the half ester 2-[1-(methoxycarbonyl)cyclohexyl]acetic acid, which is subjected to a Curtius type rearrangement to give the isocyanate 2-[1-(isocyanatomethyl)cyclohexyl]acetic acid. The desired compound is obtained by hydrolysis of 2-[1-(isocyanatomethyl)cyclohexyl]acetic acid with HCl, followed by hydrochloric salt removal via anion exchange.
Cyclohexane-1,1-diacetic acid is monoesterified with methanol and the ester reacted with ethyl chloroformate in the presence of triethylamine followed by reaction with sodium azide to yield the 1-isocyanatomethyl derivative of the monoester. This latter compound is converted to the 1-(aminomethyl) product and the lactam, through the cyclization of the ester and the free amine. The mixture is refluxed with dilute HCl to give the product.
Preparation: G. Satzinger et al., German patent 2460891 (1976 to Godecke); eidem, United States of America patent 4024175 (1977 to Warner-Lambert).

Clinical Laboratory Methods

GC determination in biological fluids ... LC-MS/MS determination in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store Neurontin Tablets and Capsules at 25 °C (77 °F); excursions permitted between 15 °C to 30 °C (59 °F to 86 °F) [see USP Controlled Room Temperature]. Store Neurontin Oral Solution refrigerated, 2 °C to 8 °C (36 °F to 46 °F).

Interactions

When gabapentin is administered with morphine, patients should be observed for signs of central nervous system (CNS) depression, such as somnolence, sedation and respiratory depression
Coadministration of Neurontin with hydrocodone decreases hydrocodone exposure. The potential for alteration in hydrocodone exposure and effect should be considered when Neurontin is started or discontinued in a patient taking hydrocodone.
The mean bioavailability of gabapentin was reduced by about 20% with concomitant use of an antacid (Maalox) containing magnesium and aluminum hydroxides. It is recommended that gabapentin be taken at least 2 hours following Maalox administration.
Concomitant use of alcohol or other drugs that can cause sedation or dizziness can potentiate the CNS effects of gabapentin and generally should be avoided. In addition, alcohol can increase the rate of drug release from gabapentin enacarbil extended-release tablets and should be avoided in patients receiving this formulation. Concomitant use of opiate analgesics in patients receiving gabapentin may result in increased plasma concentrations of gabapentin and increase the risk of adverse CNS effects and respiratory depression; dosage adjustments may be required with such concomitant use.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Yagi T, Naito T, Mino Y, Umemura K, Kawakami J: Impact of concomitant antacid administration on gabapentin plasma exposure and oral bioavailability in healthy adult subjects. Drug Metab Pharmacokinet. 2012;27(2):248-54. Epub 2012 Jan 13. [PMID:22240839]
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FDA Approved Drug Products: Neurontin (gabapentin) for oral use
DPD Approved Drugs: Gabapentin
MedSafe NZ: Gabapentin
EMA Approved Drugs: Gabapentin
FDA Approved Drugs: Gabapentin XR
CaymenChem: Gabapentin MSDS

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